Methyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes methoxyphenyl groups and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 3-methoxybenzaldehyde and 4-methoxybenzaldehyde with an appropriate amine to form the intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in organic synthesis.
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The methoxyphenyl groups enhance its binding affinity and specificity, making it a valuable compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
This compound stands out due to its dual methoxyphenyl groups, which enhance its chemical reactivity and biological activity. This unique structure allows for a broader range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C26H27NO5 |
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Molecular Weight |
433.5g/mol |
IUPAC Name |
methyl 4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H27NO5/c1-15-23(26(29)32-4)24(17-6-5-7-20(12-17)31-3)25-21(27-15)13-18(14-22(25)28)16-8-10-19(30-2)11-9-16/h5-12,18,24,27H,13-14H2,1-4H3 |
InChI Key |
MNAXFJBFQRHXEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC)C(=O)OC |
Origin of Product |
United States |
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